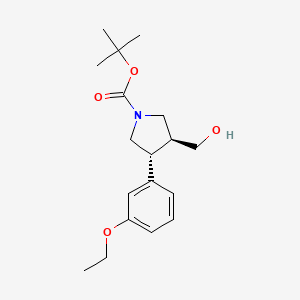

![molecular formula C14H15NO3 B1327131 2-{[1-(hydroxymethyl)cyclobutyl]methyl}-1H-isoindole-1,3(2H)-dione CAS No. 1142211-19-5](/img/structure/B1327131.png)

2-{[1-(hydroxymethyl)cyclobutyl]methyl}-1H-isoindole-1,3(2H)-dione

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

Synthesis Analysis

The synthesis of 2-hydroxy-1H-isoindole-1,3-diones, including the specific compound "2-{[1-(hydroxymethyl)cyclobutyl]methyl}-1H-isoindole-1,3(2H)-dione," involves the design and creation of derivatives with potential antitumor properties. These compounds have been synthesized with varying substituents to evaluate their cytostatic activity against cell growth, with IC50 values ranging from 10^(-4) to 10^(-8) M, indicating their potency in inhibiting cancer cell proliferation . Additionally, the synthesis of novel 3-hydroxy-cyclobut-3-ene-1,2-dione derivatives has been reported, which are evaluated for their selectivity towards thyroid hormone receptor beta . The synthesis of hexahydro-1H-isoindole-1,3(2H)-dione derivatives from 2-ethyl/phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione has also been developed, showcasing the versatility of isoindole-1,3-dione derivatives in chemical synthesis9.

Molecular Structure Analysis

The molecular structure of isoindole-1,3-dione derivatives has been extensively studied. For instance, the crystal structure of a Mannich base derivative of isoindole-1,3-dione has been determined, revealing a V-shaped molecule with significant dihedral angles and hydrogen bonding interactions that are crucial for biological functions . Another study reported the crystal structure of a derivative with a cyclobutyl substituent, highlighting the dihedral angles between the phthalimide moiety and the cyclobutane ring, which are essential for understanding the compound's conformation and reactivity .

Chemical Reactions Analysis

Isoindole-1,3-dione derivatives undergo various chemical reactions that are pivotal for their biological activity. The ring-opening cyclization of cyclohexane-1,3-dione-2-spirocyclopropanes with amines to form 2-substituted 4-hydroxyindole derivatives is one such reaction, demonstrating the reactivity of these compounds and their potential for further chemical modifications . Additionally, the synthesis of new hexahydro-1H-isoindole-1,3(2H)-dione derivatives involves epoxidation and subsequent opening of the epoxide with nucleophiles, further showcasing the chemical versatility of these compounds9.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoindole-1,3-dione derivatives are determined based on Lipinski's rule, which assesses their drug-likeness. The derivatives synthesized in one study showed no cytotoxic activity within the studied concentration range, indicating their potential safety as medicinal substances . The characterization of these compounds using various spectroscopic methods, such as FT-IR, H NMR, and MS, confirms their structures and helps in understanding their physicochemical properties .

科研应用

Synthesis and Derivatives

Synthesis of Hexahydro-1H-isoindole-1,3(2H)-dione Derivatives : A new synthesis method for hexahydro-1H-isoindole-1,3(2H)-dione derivatives has been developed, starting from 3-sulfolene. This includes epoxidation and subsequent reactions to yield amino and triazole derivatives, as well as hydroxyl analogues (Tan, Koc, Kishali, Şahin, & Kara, 2016).

Functionalization of 2-(1-Cyclohexen-1-yl)aniline Derivatives : The reaction with phthalic anhydride resulted in specific derivatives of 1H-isoindole-1,3(2H)-diones, with subsequent reactions leading to pseudo-allylic halogenation and the formation of other products (Khusnitdinov, Sultanov, & Gataullin, 2019).

Structural Analysis

Crystal Structure Determination : The crystal structure of a related compound was analyzed using X-ray crystallographic techniques, revealing weak intermolecular interactions and specific dihedral angles between molecular moieties (Sarı, Yilmaz, Güven, Cukurovalı, & Aksoy, 2004).

Vibrational Properties and X-ray Diffraction Structure : A divalent sulfur substituted phthalimide was analyzed, combining X-ray diffraction and vibrational spectroscopy to understand its structural and conformational properties (Torrico-Vallejos, Erben, Piro, Castellano, & Védova, 2010).

Anticancer Activity

- Synthesis and Anticancer Activity of Isoindole-1,3(2H)-dione Compounds : The impact of different substituents on the anticancer activities of isoindole-1,3(2H)-dione derivatives was studied, revealing variations in activity based on the groups attached (Tan, Kizilkaya, Kelestemur, Akdemir, & Kara, 2020).

性质

IUPAC Name |

2-[[1-(hydroxymethyl)cyclobutyl]methyl]isoindole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c16-9-14(6-3-7-14)8-15-12(17)10-4-1-2-5-11(10)13(15)18/h1-2,4-5,16H,3,6-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHGLDKJTMYLNII-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(CN2C(=O)C3=CC=CC=C3C2=O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901163884 |

Source

|

| Record name | 2-[[1-(Hydroxymethyl)cyclobutyl]methyl]-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901163884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[1-(hydroxymethyl)cyclobutyl]methyl}-1H-isoindole-1,3(2H)-dione | |

CAS RN |

1142211-19-5 |

Source

|

| Record name | 2-[[1-(Hydroxymethyl)cyclobutyl]methyl]-1H-isoindole-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1142211-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[[1-(Hydroxymethyl)cyclobutyl]methyl]-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901163884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![[(3S,4R)-1-benzyl-4-(3-fluorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B1327048.png)

![2-{[2-(4-Chlorophenyl)ethyl]thio}benzoic acid](/img/structure/B1327059.png)

![2-{[2-(2-Chlorophenyl)ethyl]thio}benzoic acid](/img/structure/B1327060.png)

![1-[(5-Oxo-1-phenylpyrrolidin-3-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B1327062.png)

acetic acid](/img/structure/B1327064.png)

![3-[1-(3-fluorophenyl)-3-methyl-1H-1,2,4-triazol-5-yl]propanoic acid](/img/structure/B1327067.png)

![(1-{[(3,4,5-Trimethoxyphenyl)amino]-carbonyl}piperidin-4-YL)acetic acid](/img/structure/B1327069.png)

![3-(5-{[(2,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1327070.png)

![4-(5-{[(3-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)butanoic acid](/img/structure/B1327075.png)

![4-[(5-{[(3,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoic acid](/img/structure/B1327078.png)

![Ethyl 5-{[(3-chlorophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate](/img/structure/B1327079.png)